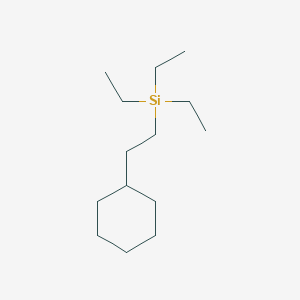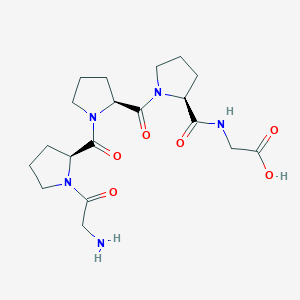
Glycyl-L-prolyl-L-prolyl-L-prolylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-prolyl-L-prolyl-L-prolylglycine is a peptide compound composed of glycine and proline residues. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-prolyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: Glycine is attached to the resin.
Deprotection and coupling: The protecting group on the glycine is removed, and the next amino acid (L-proline) is coupled using a coupling reagent like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: The deprotection and coupling steps are repeated for the remaining proline residues.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-prolyl-L-prolyl-L-prolylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the proline residues, leading to the formation of hydroxyproline.
Reduction: Reduction reactions are less common but can involve the peptide backbone.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the proline residues.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used, though these reactions are less common for peptides.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for side-chain modifications.
Major Products
Oxidation: Hydroxyproline-containing peptides.
Reduction: Reduced peptides with modified backbone structures.
Substitution: Peptides with modified side chains, potentially altering their biological activity.
Scientific Research Applications
Glycyl-L-prolyl-L-prolyl-L-prolylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cell signaling and protein interactions.
Industry: Used in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycyl-L-prolyl-L-prolyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Binding to receptors: The peptide may interact with cell surface receptors, initiating signaling cascades.
Modulation of enzyme activity: It can influence the activity of enzymes involved in neuroprotection and cell survival.
Regulation of gene expression: The peptide may affect the expression of genes related to oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
Cyclo-L-prolylglycine: Known for its mnemotropic and neuroprotective effects.
N-phenylacetyl-glycyl-L-proline ethyl ether: A dipeptide with neuroprotective activity.
Uniqueness
Glycyl-L-prolyl-L-prolyl-L-prolylglycine is unique due to its specific sequence of glycine and proline residues, which may confer distinct structural and functional properties
Properties
CAS No. |
742068-38-8 |
|---|---|
Molecular Formula |
C19H29N5O6 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C19H29N5O6/c20-10-15(25)22-7-2-5-13(22)18(29)24-9-3-6-14(24)19(30)23-8-1-4-12(23)17(28)21-11-16(26)27/h12-14H,1-11,20H2,(H,21,28)(H,26,27)/t12-,13-,14-/m0/s1 |
InChI Key |
PZUNZGJBFVKJTN-IHRRRGAJSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


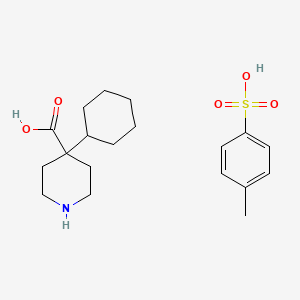
![4-{[Bis(phosphonomethyl)amino]methyl}benzoic acid](/img/structure/B12528034.png)

![(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12528042.png)
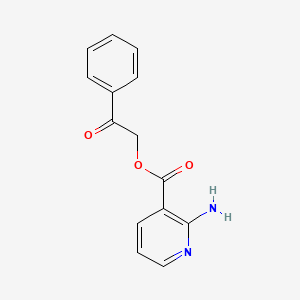
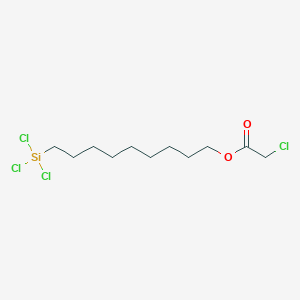
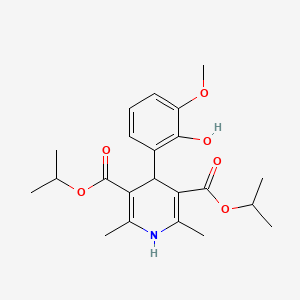
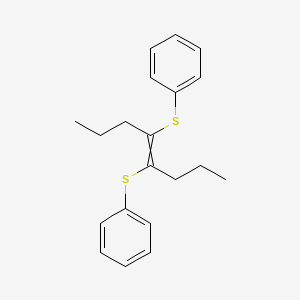
![4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12528076.png)
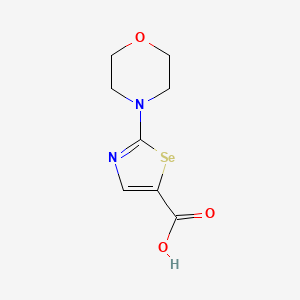

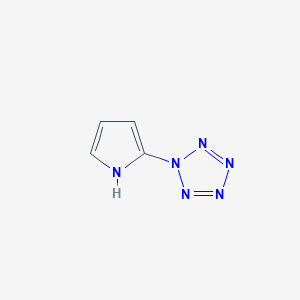
![4-[2-(4-Anilinophenyl)ethenyl]benzonitrile](/img/structure/B12528110.png)
